molecular formula C12H17BrN2 B6330523 1-[(3-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240573-44-7

1-[(3-Bromophenyl)methyl]-2-methylpiperazine

Cat. No.: B6330523
CAS No.: 1240573-44-7
M. Wt: 269.18 g/mol
InChI Key: WPWODVPOLSPOLM-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a bromophenyl group attached to the piperazine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]-2-methylpiperazine typically involves the reaction of 3-bromobenzyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]-2-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated piperazine derivatives.

Scientific Research Applications

1-[(3-Bromophenyl)methyl]-2-methylpiperazine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Bromophenyl)methyl]-2-methylpiperazine
  • 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
  • 1-[(3-Fluorophenyl)methyl]-2-methylpiperazine

Uniqueness

1-[(3-Bromophenyl)methyl]-2-methylpiperazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances its ability to participate in nucleophilic substitution reactions and may also influence its binding affinity to biological targets.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWODVPOLSPOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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